molecular formula C7H14O4 B12765614 L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- CAS No. 18423-82-0

L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl-

Cat. No.: B12765614
CAS No.: 18423-82-0
M. Wt: 162.18 g/mol
InChI Key: YQLFLCVNXSPEKQ-BNHYGAARSA-N
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Description

L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranose, characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves several steps. One common method starts with the transformation of keto-sugars. For example, methyl 2,3-O-benzylidene-6-deoxy-4-O-(2-methoxyethoxymethyl)-α-L-mannopyranoside reacts with butyl-lithium to give the 4-O-substituted methyl 2,6-dideoxy-α-L-erythro-hexopyranosid-3-uloses. These intermediates undergo further transformations to yield L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- .

Industrial Production Methods

Industrial production methods for this compound are not widely documented

Chemical Reactions Analysis

Types of Reactions

L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biological pathways and its potential as a biochemical marker.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. Its unique structure allows it to bind to specific receptors and enzymes, modulating their function .

Comparison with Similar Compounds

L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is similar to other deoxy sugars such as:

Uniqueness

The uniqueness of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

CAS No.

18423-82-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol

InChI

InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

InChI Key

YQLFLCVNXSPEKQ-BNHYGAARSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@@H](O1)O)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)O)(C)O)O

Origin of Product

United States

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